molecular formula C20H18FNO6 B6248197 (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid CAS No. 2580101-97-7

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid

Cat. No. B6248197
CAS RN: 2580101-97-7
M. Wt: 387.4
InChI Key:
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Description

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid (FMFA) is a type of carboxylic acid that has attracted much attention in recent years due to its potential applications in drug synthesis, medicinal chemistry, and materials science. FMFA is a highly versatile molecule that can be used to synthesize a variety of compounds, including drugs, polymers, and other materials. In addition, FMFA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.

Scientific Research Applications

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has a wide range of potential scientific research applications. For example, it has been used to synthesize polymers and other materials, as well as to study the effects of drugs on biological systems. Additionally, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been used as a substrate in enzyme-catalyzed reactions, as a ligand in protein-ligand interactions, and as a tool to study the structure and function of proteins. Furthermore, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been used to study the effects of drugs on the nervous system and to study the effects of drugs on cancer cells.

Mechanism of Action

The exact mechanism of action of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is not fully understood. However, it is believed that (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid may act as an agonist or antagonist of certain receptors in the body. (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been shown to bind to the 5-HT1A receptor, which is involved in regulating serotonin levels in the brain. Furthermore, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been shown to bind to the GABA-A receptor, which is involved in regulating the activity of neurons.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid are not fully understood. However, it has been shown to have a variety of effects on the body, including modulating the activity of certain enzymes, altering the expression of certain genes, and modulating the activity of certain hormones. Additionally, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid has several advantages for lab experiments, including its low cost and easy availability. Additionally, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is relatively stable and can be stored at room temperature. However, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid also has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid is a relatively new molecule and its effects on biological systems are not fully understood, which can make it difficult to predict its effects on different systems.

Future Directions

The potential future directions for (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid research include the development of new synthesis methods, the exploration of its effects on different biological systems, and the development of new drugs and materials using (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid. Additionally, further research is needed to better understand the biochemical and physiological effects of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid, as well as its potential therapeutic effects. Finally, further research is needed to explore the potential applications of (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid in materials science and other fields.

Synthesis Methods

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid can be synthesized using several different methods. One method involves the reaction between 2-amino-4-fluorobutyric acid and 9-fluorenylmethoxycarbonyl chloride in the presence of a base, such as pyridine. This reaction produces (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid as the main product, along with other minor products. Another method involves the reaction of 2-amino-4-fluorobutyric acid and 9-fluorenylmethoxycarbonyl bromide in the presence of a base, such as triethylamine. This reaction produces (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid as the main product, along with other minor products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the carboxylic acid groups are activated for coupling with the amine group. Finally, the Fmoc group is removed, and the product is deprotected to yield the target compound.", "Starting Materials": [ "L-aspartic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "acetic anhydride", "trifluoroacetic acid (TFA)", "dichloromethane (DCM)", "ethyl acetate", "sodium bicarbonate (NaHCO3)", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "L-aspartic acid is protected as the tert-butyl ester using acetic anhydride and TEA in DCM.", "The tert-butyl ester is deprotected using TFA in DCM to yield the free acid.", "9H-fluorene-9-methanol is protected as the Fmoc derivative using DIC and NHS in DMF.", "The Fmoc group is removed using 20% piperidine in DMF.", "The free amine is coupled with the activated carboxylic acid using DIC and NHS in DMF.", "The Fmoc group is removed using 20% piperidine in DMF.", "The tert-butyl ester and Fmoc protecting groups are removed using TFA in DCM.", "The product is purified by column chromatography using ethyl acetate and DCM as eluents.", "The product is deprotected using NaHCO3 and NaOH in water to yield (2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid." ] }

CAS RN

2580101-97-7

Product Name

(2S,4S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioic acid

Molecular Formula

C20H18FNO6

Molecular Weight

387.4

Purity

95

Origin of Product

United States

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